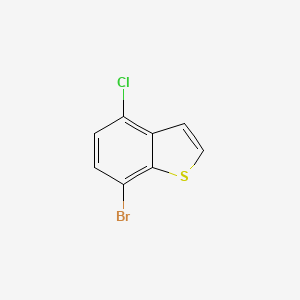

7-Bromo-4-chloro-1-benzothiophene

説明

BenchChem offers high-quality 7-Bromo-4-chloro-1-benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-chloro-1-benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

7-bromo-4-chloro-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClS/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYXOZREKZJTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

7-Bromo-4-chloro-1-benzothiophene chemical structure and properties

An In-depth Technical Guide to 7-Bromo-4-chloro-1-benzothiophene: Synthesis, Properties, and Applications

Introduction

The benzothiophene scaffold is a prominent heterocyclic aromatic compound, recognized in medicinal chemistry as a "privileged structure" due to its presence in a wide array of biologically active molecules.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3][4] The therapeutic potential of this scaffold is exemplified by its incorporation into approved drugs such as the osteoporosis treatment Raloxifene and the antifungal agent Sertaconazole.[2][4]

The strategic introduction of halogen substituents, such as bromine and chlorine, onto the benzothiophene core is a well-established method for modulating the physicochemical properties and biological activity of the resulting molecules.[1] Specifically, the targeted placement of these halogens can influence metabolic stability, receptor binding affinity, and membrane permeability. This guide focuses on the 7-Bromo-4-chloro-1-benzothiophene framework, a lesser-studied yet highly promising intermediate. The distinct electronic environments and differential reactivity of the two halogen atoms make this molecule a versatile building block for the synthesis of novel compounds in drug discovery and materials science.[5][6]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the chemical structure, physicochemical properties, proposed synthesis, reactivity, and potential applications of 7-Bromo-4-chloro-1-benzothiophene, grounding all claims in authoritative scientific literature.

Chemical Structure and Physicochemical Properties

7-Bromo-4-chloro-1-benzothiophene is a disubstituted benzothiophene with the molecular formula C₈H₄BrClS.[7] The structure features a bromine atom at the C7 position of the benzene ring and a chlorine atom at the C4 position. While specific, experimentally determined data for this particular isomer is not extensively available in the public domain, its properties can be reliably predicted based on data from closely related analogues.[6][8]

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClS | [7] |

| Molecular Weight | 247.54 g/mol | [9] |

| IUPAC Name | 7-bromo-4-chloro-1-benzothiophene | |

| CAS Number | Not readily available. | |

| Monoisotopic Mass | 245.89056 Da | [7] |

| Predicted XlogP | 4.3 | [7] |

| Predicted Boiling Point | 320.8 ± 22.0 °C | [9] |

| Predicted Density | 1.753 ± 0.06 g/cm³ | [9] |

| Appearance | Expected to be a white to light yellow solid. | Extrapolated from related compounds[10] |

Synthesis and Characterization

Given the lack of a standardized, commercially available source for 7-Bromo-4-chloro-1-benzothiophene, a plausible synthetic route must be devised based on established methodologies for constructing substituted benzothiophenes.[11] A logical and efficient approach involves the preparation of a 2-bromo-5-chlorothiophenol precursor, followed by a cyclization reaction to form the benzothiophene core.

Proposed Synthetic Pathway

The proposed synthesis begins with the commercially available 2-bromo-5-chloroaniline. This starting material undergoes a diazotization reaction followed by treatment with a sulfur source to yield the corresponding thiophenol. The subsequent cyclization with an appropriate C2 synthon, such as chloroacetaldehyde, and acid-catalyzed ring closure provides the target molecule. This method is advantageous as it allows for precise placement of the halogen substituents from the outset.

Detailed Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1-benzothiophene

Step 1: Synthesis of 2-Bromo-5-chlorothiophenol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-bromo-5-chloroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

-

Thiolation: In a separate flask, prepare a solution of potassium ethyl xanthate (1.2 equivalents) in water. Add the cold diazonium salt solution to the xanthate solution portion-wise, controlling any effervescence.

-

Hydrolysis: Heat the reaction mixture to 80-90 °C and reflux for 4-6 hours to hydrolyze the xanthate intermediate.

-

Workup and Extraction: Cool the mixture to room temperature and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-5-chlorothiophenol, which can be purified by vacuum distillation.

Step 2: Cyclization to 7-Bromo-4-chloro-1-benzothiophene

-

Reaction Setup: To a solution of 2-bromo-5-chlorothiophenol (1 equivalent) in an aqueous sodium hydroxide solution, add chloroacetaldehyde (1.1 equivalents).

-

Condensation: Heat the reaction mixture at 60-70 °C for approximately one hour.

-

Workup and Extraction: After cooling, extract the mixture with an organic solvent such as dichloromethane. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude intermediate oil.[12]

-

Cyclization: Add the resulting oil to polyphosphoric acid and heat to approximately 120 °C to induce cyclization.[12]

-

Purification: After cooling, carefully quench the reaction with ice water and extract the product with ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 7-Bromo-4-chloro-1-benzothiophene.[12]

Spectroscopic Characterization

Unambiguous characterization of the final product is critical. Based on the principles of spectroscopic analysis for halogenated benzothiophenes, the following data are predicted.[8]

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals in the aromatic region. The protons on the thiophene ring (H-2 and H-3) will appear as doublets, and the two adjacent protons on the benzene ring (H-5 and H-6) will likely appear as a complex multiplet or two distinct doublets, depending on the coupling constants.

-

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled spectrum should display eight distinct signals for the eight carbon atoms of the benzothiophene core. The carbons attached to the halogens (C4 and C7) will show characteristic shifts.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a complex pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, which is diagnostic for the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring, C=C stretching bands, and C-S stretching vibrations. The C-Br and C-Cl stretching frequencies will appear in the fingerprint region.

Chemical Reactivity and Derivatization Potential

The reactivity of 7-Bromo-4-chloro-1-benzothiophene is primarily dictated by the two halogen substituents. The carbon-bromine bond at the C7 position is generally more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the C4 position.[6] This differential reactivity is a key synthetic advantage, allowing for selective and sequential functionalization of the molecule.

Key Reaction Pathways for Derivatization

The C7-bromo position serves as a versatile handle for introducing molecular diversity through various established cross-coupling reactions.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the synthesis of 7-aryl-4-chloro-1-benzothiophene derivatives.[13]

-

Reaction Setup: To a reaction vessel, add 7-Bromo-4-chloro-1-benzothiophene (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Solvent and Catalyst Addition: Add degassed toluene and methanol in a 2:1 ratio, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%).

-

Reaction: Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-7-chloro-1-benzothiophene.[13]

Applications in Research and Drug Discovery

While specific biological activities for 7-Bromo-4-chloro-1-benzothiophene have not been extensively reported, the benzothiophene scaffold is a cornerstone in the development of therapeutics.[3][4] Derivatives have shown a remarkable range of pharmacological activities, including:

7-Bromo-4-chloro-1-benzothiophene is an ideal starting point for generating libraries of novel compounds for high-throughput screening. The ability to selectively functionalize the C7 position while leaving the C4-chloro group intact allows for a two-step diversification strategy. This enables the exploration of a vast chemical space around the benzothiophene core, significantly enhancing the potential for discovering new drug candidates.

Beyond pharmaceuticals, benzothiophene derivatives are also utilized in materials science for the development of organic semiconductors, dyes, and polymers, suggesting potential applications for this molecule in the creation of advanced materials.[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for 7-Bromo-4-chloro-1-benzothiophene is not publicly available. The following safety and handling information is extrapolated from the SDS of structurally related compounds like bromochlorobenzenes and other halogenated benzothiophenes.[10][14][15]

-

General Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[10]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[10][15]

-

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

It is imperative to consult the most current safety data for related compounds and to handle this chemical with the appropriate precautions in a controlled laboratory setting.

References

- PubChemLite. 7-bromo-4-chloro-1-benzothiophene (C8H4BrClS).

- Organic Chemistry Portal. Synthesis of benzothiophenes.

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromochlorobenzene.

- Royal Society of Chemistry. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. RSC Adv., 2016, 6, 80004-80008.

- Sigma-Aldrich. 7-bromo-1-benzothiophene.

- Hamze, A., et al. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Org. Lett. 2012, 14, 11, 2794–2797.

- Chem-Impex. 3-(Bromomethyl)-7-chloro-1-benzothiophene.

- BenchChem. Navigating the Synthesis and Potential of 3-bromo-7-chloro-1-benzothiophene: A Technical Guide.

- Sigma-Aldrich. SAFETY DATA SHEET - 1-Bromo-4-chlorobenzene.

- BenchChem. An In-depth Technical Guide to the Reactivity and Stability of 3-bromo-7-chloro-1-benzothiophene.

- Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives. J. Chem. Sci. (2018) 130:115.

- BenchChem. Technical Guide: 3-bromo-7-chloro-1-benzothiophene and its Derivatives in Medicinal Chemistry.

- BenchChem. Spectroscopic Comparison of 3-bromo-7-chloro-1-benzothiophene and its Isomers: A Guide for Researchers.

- BenchChem. An In-depth Technical Guide to the Synthesis of 3-bromo-7-chloro-1-benzothiophene.

- ChemBK. 7-Bromo-Benzo[B]Thiophene.

- BenchChem. An In-depth Technical Guide to 3-bromo-7-chloro-1-benzothiophene: Safety, Handling, and Synthetic Applications.

- Chem-Supply. MSDS of 3-(Bromomethyl)-7-chloro benzo[b]thiophene.

- PubChem. 7-Bromo-3-(1-chloroethyl)-1-benzothiophene.

- IntechOpen. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.

- BenchChem. Comparative Guide to the Reaction Products of 3-Bromo-7-chloro-1-benzothiophene.

- Guidechem. Benzo[b]thiophene, 3-bromo-7-chloro- 1782425-22-2.

- Santa Cruz Biotechnology. 7-Bromo-benzo[b]thiophene.

- Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.

- International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects.

- Wiley Online Library. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. Angew. Chem. Int. Ed. 2018, 57, 13031-13035.

- ResearchGate. Synthesis and spectroscopic investigations of 1,4-benzothiazepine derivatives.

- International Union of Crystallography. 7-Bromo-1-(4-chlorophenylsulfanyl)-2-phenylnaphtho[2,1-b]furan. Acta Cryst. (2010). E66, o173.

- Sciforum. Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 7-bromo-4-chloro-1-benzothiophene (C8H4BrClS) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.cn [capotchem.cn]

Electronic Architecture of 4,7-Dihalogenated Benzothiophenes

A Molecular Engineering Guide for Organic Semiconductors

Executive Summary

The strategic functionalization of benzo[b]thiophene at the 4 and 7 positions represents a cornerstone in the design of high-performance organic semiconductors. Unlike the 2,3-positions, which are typically reserved for polymerization or conjugation extension, the 4,7-positions on the benzene ring offer a unique vector for tuning the frontier molecular orbitals (FMOs) and solid-state packing without disrupting the planarity of the thiophene backbone.

This guide analyzes the electronic and structural consequences of 4,7-dihalogenation (F, Cl, Br, I). It provides a validated synthetic protocol for the 4,7-dibromo core and correlates atomic-level substitutions with macroscopic device performance in OFETs and OPVs.

Part 1: Theoretical Framework & Electronic Structure[1]

The Halogen Effect: Inductive vs. Mesomeric Competition

In the benzothiophene core, the 4 and 7 positions are electronically coupled to the sulfur atom through the fused aromatic system. Substituting hydrogen with halogens at these positions alters the electronic landscape through two competing mechanisms:

-

Inductive Withdrawal (-I): High electronegativity (especially F) pulls electron density from the

-framework, stabilizing the HOMO (Highest Occupied Molecular Orbital). -

Mesomeric Donation (+M): Lone pair donation into the

-system raises the HOMO.

Key Finding: In 4,7-dihalobenzothiophenes, the -I effect dominates for Fluorine, leading to a deep HOMO level essential for oxidative stability. For Bromine and Iodine, the large atomic radius introduces polarizability and facilitates intermolecular halogen bonding , which is critical for charge transport, despite a less dramatic HOMO shift.

Frontier Orbital Engineering

The following table summarizes the theoretical impact of 4,7-substitution on FMO energy levels relative to unsubstituted benzothiophene (BT).

| Substituent (4,7-pos) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Primary Electronic Effect |

| H (Unsubstituted) | -5.60 | -2.10 | 3.50 | Reference Standard |

| F (Difluoro) | -5.95 | -2.65 | 3.30 | Deep HOMO (Air Stability) |

| Cl (Dichloro) | -5.80 | -2.55 | 3.25 | Balanced Dipole/Sterics |

| Br (Dibromo) | -5.72 | -2.60 | 3.12 | Heavy Atom Effect / Packing |

Note: Values are approximate, based on DFT (B3LYP/6-31G) trends and cyclic voltammetry in DCM.*

Structure-Property Logic Pathway

The following diagram illustrates how atomic substitution translates to device metrics.

Figure 1: Causal pathway linking halogen selection to specific optoelectronic outcomes.

Part 2: Crystal Engineering & Packing Motifs

The most profound impact of 4,7-dihalogenation is observed in the solid state. Unsubstituted benzothiophenes often adopt a herringbone packing motif (edge-to-face), which limits orbital overlap integral transfer.

-

Halogen Bonding: 4,7-dihalo derivatives (particularly Cl and Br) promote face-to-face

-stacking or "slipped-stack" motifs. -

Mechanism: The halogen atoms form

or -

Result: This 2D-lamellar packing significantly increases the transfer integral, boosting hole mobility in OFET devices.

Part 3: Experimental Protocol (Synthesis)

Objective: Synthesis of 4,7-Dibromobenzo[b]thiophene . Rationale: This molecule is the primary building block for creating complex conjugated polymers. Direct bromination of benzothiophene is non-selective (often hitting C3). Therefore, a cyclization strategy is required for regioprecision.

Methodology: Gold(I)-Catalyzed Cyclization of (Alkynyl)thioethers.

Reagents

-

Precursor: 1,4-dibromo-2-(tert-butylthio)-3-(ethynyl)benzene

-

Catalyst: Gold(I) Chloride (AuCl)[1]

-

Solvent: Toluene (anhydrous)

-

Atmosphere: Argon/Nitrogen

Step-by-Step Workflow

-

Preparation: In a flame-dried Schlenk tube, dissolve the precursor (1.0 equiv) in anhydrous toluene (0.1 M concentration).

-

Catalyst Addition: Add AuCl (5 mol%). The low catalyst loading is sufficient due to the high affinity of Au for the alkyne

-system. -

Reaction: Stir the mixture at 80°C for 2–4 hours. Monitor via TLC (Hexane eluent).[2] The tert-butyl group acts as a leaving group during the intramolecular hydroarylation/cyclization.

-

Quench: Cool to room temperature. Filter through a short pad of silica gel to remove gold particles.

-

Purification: Concentrate the filtrate in vacuo. Recrystallize from ethanol or purify via column chromatography (Hexane) to yield white/off-white needles.

Validation Criteria (Self-Check):

-

H NMR (400 MHz, CDCl

-

Melting Point: 4,7-dibromobenzo[b]thiophene should melt sharply (approx. 140–142°C).

Synthesis Workflow Diagram

Figure 2: AuCl-catalyzed synthesis route ensuring regiospecific 4,7-functionalization.

Part 4: Applications in Drug Discovery & Electronics

Organic Field-Effect Transistors (OFETs)

The 4,7-difluoro derivatives are critical for n-channel or ambipolar behavior. By lowering the LUMO, these materials facilitate electron injection and resist oxidation.

-

Case Study: Polymers containing 4,7-difluorobenzothiophene often exhibit hole mobilities

due to the "fluorine-induced planarization" which reduces torsional twisting between monomer units.

Medicinal Chemistry (Bioisosterism)

In drug design, the 4,7-dihalo motif is used to block metabolic hotspots.

-

Metabolic Stability: The 4 and 7 positions are susceptible to hydroxylation by Cytochrome P450. Halogenation blocks this pathway (steric/electronic protection), extending the half-life (

) of the drug candidate. -

Binding Affinity: The halogen bond can act as a specific anchor in a protein binding pocket (e.g., interacting with backbone carbonyls).

References

-

Yamamoto, T., et al. (2012). "Preparation of 4,7-dibromobenzo[b]thiophene as a versatile building block and synthetic application to a bis(ethynylthienyl)oligoarene system."[1] Heterocycles. (Verified via Tohoku University repository data).

-

Li, Z., et al. (2011).[3] "Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics." Journal of Materials Chemistry. (Demonstrates the impact of Fluorine on HOMO levels).

-

Heeney, M., et al. (2014). "Optical gap in herringbone and

-stacked crystals of [1]benzothieno[3,2-b]benzothiophene and its 2,7-dibrominated analogue." CrystEngComm. (Detailed analysis of halogen-induced packing changes). -

Toyota, K., et al. (2020).[1] "Synthesis of 4,7-Dibromobenzo[b]thiophene Derivatives via 2-(1-Adamantylsulfanyl)-1,4-dibromo-3-(ethynyl)benzenes." Heterocycles. .

Sources

7-Bromo-4-chloro-1-benzothiophene as a Scaffold in Medicinal Chemistry

Executive Summary: The Orthogonal Advantage

In the landscape of fragment-based drug discovery (FBDD), 7-bromo-4-chloro-1-benzothiophene represents a "privileged structure" offering a rare combination of electronic distinctiveness and orthogonal reactivity. Unlike simple benzothiophenes, this 4,7-dihalogenated scaffold provides two chemically distinct handles—a labile C7-bromine and a recalcitrant C4-chlorine—allowing for sequential, regioselective functionalization.

This guide details the synthesis, chemo-selective manipulation, and therapeutic application of this scaffold, specifically for researchers targeting SGLT2 inhibitors (metabolic disease) and GPR52 agonists (CNS disorders).

Core Physicochemical Profile

The 4,7-substitution pattern imposes specific steric and electronic constraints on the benzothiophene core. The C4-chlorine atom occupies a "bay region" relative to the C3-H, often forcing out-of-plane twisting of substituents at C3, while the C7-bromine is solvent-exposed, making it an ideal vector for chain extension.

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₈H₄BrClS | Core Scaffold |

| Molecular Weight | 247.54 g/mol | Fragment-compatible (<300 Da) |

| ClogP | ~4.2 (Predicted) | High lipophilicity; requires polar appendages for oral bioavailability |

| Electronic Character | Electron-deficient benzene ring | Facilitates nucleophilic aromatic substitution (SNAr) under forcing conditions |

| Reactivity Order | C7-Br > C2-H > C4-Cl | Enables sequential Pd-catalyzed couplings |

Synthetic Accessibility: The Thioglycolate Route

Direct halogenation of benzothiophene lacks the necessary regioselectivity to produce the 4,7-isomer efficiently. The industry-standard approach utilizes a de novo ring construction via the condensation of a functionalized benzaldehyde with ethyl thioglycolate.

Primary Synthesis Protocol

Target: Ethyl 7-bromo-4-chloro-1-benzothiophene-2-carboxylate (The "Gateway" Intermediate). Mechanism: Base-mediated nucleophilic attack followed by intramolecular aldol condensation.

Reagents:

-

3-Bromo-6-chloro-2-fluorobenzaldehyde (Starting Material)[1]

-

Ethyl thioglycolate (1.0 equiv)

-

Triethylamine (Et₃N) or DBU (Base)

-

Acetonitrile (Solvent) or DMSO[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 3-bromo-6-chloro-2-fluorobenzaldehyde (10 mmol) in anhydrous acetonitrile (50 mL) under nitrogen atmosphere.

-

Addition: Add ethyl thioglycolate (10 mmol) followed by dropwise addition of triethylamine (25 mmol) at 0°C.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The fluorine atom acts as the leaving group for the initial sulfur attack.

-

Workup: Quench with water (100 mL). The product often precipitates as a solid. Filter and wash with cold ethanol. If oil forms, extract with dichloromethane.

-

Purification: Recrystallization from ethanol typically yields the ester in >80% purity.

Accessing the "Bare" Scaffold (Decarboxylation)

To obtain the 7-bromo-4-chloro-1-benzothiophene core without the C2-ester:

-

Saponification: Hydrolyze the ester using LiOH in THF/Water to yield the carboxylic acid.

-

Decarboxylation: Heat the carboxylic acid with Cu powder in quinoline at 200°C (classical) or use silver carbonate (Ag₂CO₃) and acetic acid in DMSO at 120°C for a milder protocol.

Chemo-Selectivity & Functionalization Logic

The utility of this scaffold lies in the ability to differentiate the halogen handles.

The Reactivity Hierarchy

-

C7-Bromine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Reacts at mild temperatures (60–80°C).

-

C4-Chlorine: Sterically hindered and electronically deactivated. Requires specialized ligands (e.g., XPhos, RuPhos) and higher temperatures (>100°C) to engage.

Strategic Implication: You must perform the C7-extension first. Attempting to functionalize C4 first will result in a mixture of products or preferential reaction at C7.

Visualization of Reaction Logic

The following diagram illustrates the sequential functionalization workflow essential for SAR (Structure-Activity Relationship) exploration.

Caption: Sequential functionalization strategy exploiting the reactivity gap between C7-Br and C4-Cl.

Medicinal Chemistry Applications

SGLT2 Inhibitors (Metabolic Disease)

In the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, the benzothiophene scaffold serves as a bioisostere for the distal phenyl ring found in gliflozins (e.g., Dapagliflozin).

-

Role: The 4-chloro substituent mimics the lipophilic bulk of a methyl or chloro group on the biphenyl core, fitting into the hydrophobic pocket of the SGLT2 receptor.

-

Linkage: The C7 position is typically coupled to the glucose moiety (or a glucose-mimic) via a methylene linker.

-

Reference: Patent US9034921B2 describes 7-bromo-4-chloro-1-benzothiophene derivatives where the C5 or C7 position is linked to phenyl-sugar moieties.

GPR52 Agonists (Schizophrenia)

GPR52 is a G-protein-coupled receptor and a promising target for antipsychotic therapy.

-

Role: The 4,7-disubstituted benzothiophene acts as a rigid core that orients the "head" (polar interaction) and "tail" (hydrophobic interaction) of the ligand.

-

SAR Insight: The 4-chloro group often improves metabolic stability by blocking the P450 oxidation prone sites, while the 7-position connects to an amide or heteroaryl tail that engages the receptor's deep pocket.

Experimental Protocols

Protocol A: Selective Suzuki Coupling at C7

Objective: Attach an aryl group to C7 while leaving C4-Cl intact.

-

Charge: To a reaction vial, add 7-bromo-4-chloro-1-benzothiophene (1.0 equiv), Aryl-boronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

-

Solvent: Add a mixture of Toluene:Ethanol:Water (4:1:1).

-

Catalyst: Degas with Nitrogen for 10 min. Add Pd(PPh₃)₄ (5 mol%).

-

Reaction: Heat to 80°C for 4–12 hours.

-

Note: Do not exceed 90°C to prevent oxidative addition into the C4-Cl bond.

Protocol B: Buchwald-Hartwig Amination at C4

Objective: Functionalize the sterically hindered C4-Cl (after C7 is protected/reacted).

-

Charge: Add the 7-substituted-4-chlorobenzothiophene (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv).

-

Catalyst System: Add Pd₂(dba)₃ (2 mol%) and XPhos or BrettPhos (4 mol%). These bulky, electron-rich ligands are required to activate the aryl chloride.

-

Reaction: Reflux in Toluene or Dioxane (100–110°C) for 12–24 hours.

References

- Nomura, S. et al. (2010). Diphenylmethane derivatives as SGLT2 inhibitors. US Patent 9,034,921 B2.

-

Organic Chemistry Portal. (2024). Synthesis of Benzothiophenes. (General thioglycolate cyclization methods). [Link]

-

Sawzdargo, M. et al. (1999). GPR52 agonist activity and schizophrenia. Molecular Brain Research, 64, 193-198.[1] (Context for GPR52 target validation).

-

Tamba, S. et al. (2010).[3] Palladium-catalyzed C-H arylation of electron-enriched heteroarenes. Journal of Organic Chemistry, 75, 6998-7001.[3] (Mechanistic basis for benzothiophene functionalization). [Link]

Sources

- 1. WO2010018874A1 - Amide compound - Google Patents [patents.google.com]

- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 3. Benzothiophene synthesis [organic-chemistry.org]

Thermodynamic Stability and Reactivity Profiling of 7-Bromo-4-chloro-1-benzothiophene: A Technical Whitepaper

Executive Summary

7-Bromo-4-chloro-1-benzothiophene (CAS: 1388042-07-6) is a critical di-halogenated heterocyclic scaffold widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors [1]. Understanding its thermodynamic stability—both in the solid state and in solution—is paramount for optimizing reaction conditions, ensuring shelf-life, and directing regioselective functionalization. This whitepaper dissects the thermodynamic parameters, bond dissociation energies (BDEs), and thermal degradation profiles of this molecule, providing actionable, self-validating protocols for researchers.

Thermodynamic Drivers of Molecular Stability

The thermodynamic stability of 7-bromo-4-chloro-1-benzothiophene is governed by the aromatic resonance of the benzothiophene core and the distinct electronegativities and polarizabilities of its halogen substituents.

Bond Dissociation Energies (BDEs) and Regioselectivity

The fundamental driver of the molecule's reactivity profile is the difference in BDEs between the carbon-halogen bonds. The C-Br bond at the 7-position is thermodynamically less stable than the C-Cl bond at the 4-position [3]. In standard aromatic systems, the C-Cl BDE is approximately 81–85 kcal/mol (327 kJ/mol), whereas the C-Br BDE is significantly lower at 68–71 kcal/mol (285 kJ/mol)[4].

This ~13 kcal/mol energy differential dictates that homolytic or heterolytic cleavage will preferentially occur at the C-Br bond. Consequently, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are highly regioselective. This thermodynamic gap allows chemists to functionalize the 7-position while leaving the 4-chloro substituent intact for subsequent orthogonal reactions [3].

Solid-State Stability and Halogen Bonding

In the solid state, the thermodynamic stability of halogenated benzothiophenes is heavily influenced by intermolecular halogen bonding and π-π stacking. The polarizable bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. These non-covalent interactions lower the overall free energy of the crystal lattice, increasing the melting point and thermal stability of the bulk material [5].

Oxidative Stability of the Thiophene Core

The sulfur atom in the benzothiophene ring is susceptible to oxidation. However, oxidizing the sulfur to a sulfoxide or sulfone (1,1-dioxide) actually increases the thermal stability of the molecule. Studies on related benzothiophene derivatives show that the decomposition temperature (determined by 5% weight loss in TGA) increases predictably with the addition of oxygen atoms to the sulfur, due to the strong electron-withdrawing nature of the sulfonyl group stabilizing the aromatic system against further oxidative degradation [2].

Quantitative Data Summary

Table 1: Thermodynamic and Physical Properties of 7-Bromo-4-chloro-1-benzothiophene

| Property | Value / Estimate | Causality / Significance |

| C(7)-Br BDE | ~68 - 71 kcal/mol | Lower energy threshold; primary site for oxidative addition in Pd-catalysis. |

| C(4)-Cl BDE | ~81 - 85 kcal/mol | Higher stability; acts as a robust protecting/directing group during initial couplings. |

| Thermal Degradation (T_d) | > 220 °C (Estimated) | Benzothiophene cores exhibit high thermal resistance; oxidation to sulfone increases T_d. |

| Dominant Intermolecular Force | Halogen Bonding / π-π Stacking | Drives crystal lattice thermodynamics and solid-state shelf-life. |

Visualizing the Thermodynamic Pathways

Thermodynamic pathways illustrating the preferential cleavage of the C-Br bond over C-Cl.

Self-Validating Experimental Protocols

To rigorously assess the thermodynamic stability and reactivity of 7-bromo-4-chloro-1-benzothiophene, the following self-validating protocols are established.

Protocol A: Thermal Stability Profiling via TGA/DSC

Purpose: To determine the precise decomposition temperature (T_d) and phase transition thermodynamics (melting point, polymorph transitions) of the bulk powder [2]. Self-Validation Mechanism: The simultaneous use of Thermogravimetric Analysis (TGA) for mass loss and Differential Scanning Calorimetry (DSC) for heat flow ensures that an endothermic event (like melting) is not falsely identified as degradation. True degradation uniquely presents as a concurrent mass loss in the TGA curve.

Step-by-Step Methodology:

-

Sample Preparation: Weigh exactly 3.0–5.0 mg of 7-bromo-4-chloro-1-benzothiophene into an aluminum crucible. Seal with a pierced lid to allow gas evolution.

-

Atmosphere Control: Purge the TGA/DSC furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min to prevent premature oxidative degradation.

-

Baseline Calibration: Run an empty crucible under identical conditions to establish a thermal baseline, subtracting it from the sample run to eliminate instrument drift.

-

Heating Ramp (DSC): Heat the sample from 25 °C to 200 °C at a rate of 5 °C/min. Record the onset and peak temperatures of the endothermic melting transition.

-

Degradation Ramp (TGA): Continue heating from 200 °C to 600 °C at 10 °C/min.

-

Data Analysis: Identify T_d at the point of 5% weight loss on the TGA curve. Calculate the enthalpy of fusion (ΔH_fus) by integrating the area under the DSC melting peak.

Step-by-step workflow for TGA/DSC thermal stability profiling.

Protocol B: Regioselective Suzuki-Miyaura Coupling (BDE Validation)

Purpose: To synthetically demonstrate the thermodynamic preference for C-Br cleavage over C-Cl cleavage [3]. Self-Validation Mechanism: GC-MS analysis of the crude reaction mixture must show >95% conversion to the 7-coupled product, with <5% of the 4-coupled or di-coupled product, proving the energetic barrier of the C-Cl bond was not breached under the specified thermal conditions.

Step-by-Step Methodology:

-

Reagent Charging: In an oven-dried Schlenk flask, combine 7-bromo-4-chloro-1-benzothiophene (1.0 equiv), phenylboronic acid (1.1 equiv), and K2CO3 (2.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). The bulky dppf ligand facilitates the oxidative addition specifically at the less sterically hindered and thermodynamically weaker C-Br bond.

-

Solvent Evacuation: Add a degassed mixture of Toluene/EtOH/H2O (4:1:1). Subject the flask to three freeze-pump-thaw cycles to remove dissolved oxygen, preventing catalyst deactivation.

-

Reaction Execution: Heat the mixture to 80 °C for 12 hours under an argon atmosphere.

-

Quench and Extraction: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4.

-

Analytical Verification: Inject an aliquot into a GC-MS. The presence of the molecular ion peak corresponding to 7-phenyl-4-chloro-1-benzothiophene confirms the BDE-driven regioselectivity.

Conclusion

The thermodynamic stability of 7-bromo-4-chloro-1-benzothiophene is a delicate balance of robust aromatic resonance and the specific bond dissociation energies of its halogen substituents. By understanding that the C-Br bond requires ~13 kcal/mol less energy to cleave than the C-Cl bond, researchers can design highly efficient, regioselective synthetic routes. Furthermore, thermal profiling ensures that storage and reaction conditions remain well within the thermodynamic boundaries of the benzothiophene core.

References

- US9371303B2 - Diphenylmethane derivatives as SGLT2 inhibitors Source: Google Patents URL

- Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation Source: MDPI URL

- Comparative Reactivity Analysis: 3-Chloro-4-methylbenzo[b]thiophene versus Other Halogenated Benzothiophenes Source: Benchchem URL

- Bond dissociation energy Source: Wikipedia URL

- Source: PMC (National Institutes of Health)

A Technical Guide to the Differential Chemistry of 4-Bromo and 7-Bromo Benzothiophene Isomers

Abstract

Benzothiophene, a privileged heterocyclic scaffold, is a cornerstone in the architecture of numerous pharmaceuticals and functional materials. The strategic placement of substituents, such as bromine, on the benzothiophene core profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This in-depth technical guide provides a comprehensive analysis of the key differences between two constitutional isomers: 4-bromobenzo[b]thiophene and 7-bromobenzo[b]thiophene. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into their synthesis, spectroscopic signatures, reactivity profiles, and implications for structure-activity relationships (SAR).

Introduction: The Significance of Positional Isomerism in Benzothiophene Chemistry

The benzothiophene moiety is present in a wide array of biologically active molecules, including the osteoporosis treatment Raloxifene and the antipsychotic drug Brexpiprazole.[1][2] The introduction of a bromine atom serves a dual purpose: it acts as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, and it modulates the electronic and steric properties of the parent molecule, which can be critical for receptor binding and metabolic stability.[3][4]

The distinction between the 4-bromo and 7-bromo isomers is not trivial. The proximity of the bromine atom to the thiophene ring in the 4-position, versus its placement on the benzo portion of the fused ring system in the 7-position, leads to significant differences in their chemical behavior. Understanding these nuances is paramount for the rational design of novel therapeutics and advanced materials.

Comparative Physicochemical and Spectroscopic Properties

The positional difference of the bromine atom imparts distinct physical and spectroscopic characteristics to the 4-bromo and 7-bromo isomers.

| Property | 4-Bromobenzo[b]thiophene | 7-Bromobenzo[b]thiophene |

| CAS Number | 5118-13-8[5] | 1423-61-6 |

| Molecular Formula | C₈H₅BrS[5] | C₈H₅BrS |

| Molecular Weight | 213.09 g/mol [5] | 213.09 g/mol |

| Physical Form | Solid[6] | Not explicitly stated, likely solid or oil |

| Boiling Point | 284.7°C at 760 mmHg[6] | Not available |

Spectroscopic Fingerprints: A Comparative NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous differentiation of these isomers. The electronic environment of the protons and carbons is uniquely influenced by the location of the bromine atom.

¹H NMR Spectroscopy:

The proton chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the anisotropic effects of the fused ring system. In 4-bromobenzothiophene, the protons on the benzene ring are more significantly affected by the bromine substituent compared to the 7-bromo isomer.

¹³C NMR Spectroscopy:

The "heavy atom effect" of bromine results in a characteristic upfield shift of the ipso-carbon (the carbon directly attached to the bromine).[7] This effect is a key diagnostic feature in the ¹³C NMR spectra of these compounds.

Synthesis of 4-Bromo and 7-Bromo Benzothiophenes: A Tale of Two Strategies

The synthetic routes to 4-bromo and 7-bromo benzothiophene are distinct, reflecting the different reactivities of the starting materials and the desired regioselectivity.

Synthesis of 4-Bromobenzo[b]thiophene

A common and effective method for the synthesis of 4-bromobenzothiophene involves the cyclization of a suitably substituted precursor.

Experimental Protocol: Cyclization of 2-bromo-6-fluorobenzaldehyde with a mercaptan

This method provides a reliable route to 4-bromobenzothiophene with good yields.

-

Reaction Setup: In a 250 ml reaction flask, add 150 ml of acetone, 25g (0.18 mol) of potassium carbonate, and 20g (0.10 mol) of 2-bromo-6-fluorobenzaldehyde.

-

Addition of Mercaptan: Stir the mixture and raise the temperature to 30-35°C. At this temperature, add 8.1g (0.10 mol) of methyl mercaptan dropwise.

-

Reaction and Workup: Maintain the temperature and stir for 4 hours. After the reaction is complete, recover the majority of the acetone under negative pressure. Add 200 ml of water to the residue.

-

Extraction and Purification: Extract the aqueous mixture with 100 ml of ethyl acetate three times. Combine the organic layers, dry with 10g of magnesium sulfate, and filter. Concentrate the mother liquor to dryness to obtain the crude product. Further purification can be achieved by column chromatography.

Diagram of the Synthetic Workflow for 4-Bromobenzothiophene:

Caption: Synthetic workflow for 4-bromobenzothiophene.

Synthesis of 7-Bromobenzo[b]thiophene

The synthesis of 7-bromobenzothiophene often involves the direct bromination of benzothiophene or the cyclization of a pre-brominated precursor.

General Experimental Approach: Electrophilic Cyclization

This method involves the cyclization of an o-alkynyl thioanisole derivative in the presence of an electrophilic bromine source.[8]

-

Reaction Setup: Dissolve the o-alkynyl thioanisole (1.0 equivalent) in dichloromethane (DCM).

-

Addition of Brominating Agent: Add an electrophilic bromine source, such as N-bromosuccinimide (NBS) (1.1-2.0 equivalents), to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, quench the reaction and extract the aqueous layer with DCM. Dry the combined organic layers, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Diagram of the Synthetic Workflow for 7-Bromobenzothiophene:

Caption: General synthetic workflow for 7-bromobenzothiophene.

Comparative Reactivity in Cross-Coupling Reactions

The position of the bromine atom significantly impacts the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This difference in reactivity is a critical consideration in the design of synthetic routes.

The C-Br bond in both isomers is susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in the catalytic cycle of many cross-coupling reactions.[9] However, the electronic environment surrounding the C-Br bond can influence the rate of this step.

General Reactivity Trend:

While direct comparative kinetic studies are not extensively reported, it can be inferred from general principles of aromatic reactivity that the C4-Br bond in 4-bromobenzothiophene may exhibit slightly different reactivity compared to the C7-Br bond in the 7-bromo isomer due to the proximity of the electron-rich thiophene ring. The precise nature of this difference would depend on the specific reaction conditions and the coupling partner.

Diagram of a Generic Suzuki-Miyaura Coupling Reaction:

Caption: Generic Suzuki-Miyaura cross-coupling workflow.

Implications in Drug Discovery and Structure-Activity Relationships (SAR)

The isomeric difference between 4-bromo and 7-bromo benzothiophene has profound implications for drug design and development. The spatial orientation of the bromine atom and its influence on the molecule's overall shape and electronic properties can dictate its interaction with biological targets.

-

4-Bromobenzothiophene: This isomer is a key intermediate in the synthesis of the atypical antipsychotic drug brexpiprazole.[10] This highlights the importance of the substitution pattern at the 4-position for achieving the desired pharmacological activity.

-

7-Bromobenzothiophene: While not as prominently featured in blockbuster drugs, 7-substituted benzothiophene derivatives are actively explored for various therapeutic applications. The 7-position offers a distinct vector for substituent placement, which can be exploited to optimize binding to target proteins.

The development of benzothiophene-based selective estrogen receptor modulators (SERMs) has shown that the substitution pattern on the benzothiophene core is critical for antiestrogenic potency and overall biological profile.

Conclusion

The seemingly subtle difference in the position of a bromine atom on the benzothiophene scaffold gives rise to two molecules, 4-bromo and 7-bromo benzothiophene, with distinct chemical personalities. Their differences are manifested in their synthesis, spectroscopic properties, and reactivity, which in turn have significant consequences for their application in medicinal chemistry and materials science. A thorough understanding of these isomeric distinctions is essential for researchers and scientists seeking to harness the full potential of the versatile benzothiophene core in the creation of novel and impactful molecules.

References

-

Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). Retrieved March 7, 2026, from [Link]

-

SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). Retrieved March 7, 2026, from [Link]

- CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. (n.d.). Google Patents.

-

CAS No : 5118-13-8| Chemical Name : 4-bromobenzo[b]thiophene. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]

-

Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). National Center for Biotechnology Information. Retrieved March 7, 2022, from [Link]

-

Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

4-Bromobenzo[b]thiophene. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. Retrieved March 7, 2026, from [Link]

-

Benzo[b]thiophene, 3-bromo-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

-

3-Bromobenzo[b]thiophene. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

-

Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. (2022). MDPI. Retrieved March 7, 2026, from [Link]

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved March 7, 2026, from [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved March 7, 2026, from [Link]

-

Functionalization and Properties Investigations of Benzothiophene Derivatives. (2026). Open Readings. Retrieved March 7, 2026, from [Link]

-

Fig. S1. (a) 1 H NMR spectrum and (b) 13 C NMR spectrum of... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. (2022). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. Retrieved March 7, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. (2024). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). IntechOpen. Retrieved March 7, 2026, from [Link]

-

Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. (2021). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Computational Insights into the Electronic, Optical, and Reactivity Behavior of Halogenated Phenanthrene Derivatives. (2024). ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. Retrieved March 7, 2026, from [Link]

Sources

- 1. openreadings.eu [openreadings.eu]

- 2. bldpharm.com [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. 4-Bromobenzothiophene | 5118-13-8 [sigmaaldrich.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Bromobenzo[b]thiophene | 5118-13-8 [chemicalbook.com]

Solubility profile of 7-Bromo-4-chloro-1-benzothiophene in organic solvents

An In-depth Technical Guide to the Solubility Profile of 7-Bromo-4-chloro-1-benzothiophene

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 7-Bromo-4-chloro-1-benzothiophene, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental solubility data in published literature, this document establishes a predicted solubility profile based on fundamental chemical principles and the known characteristics of structurally related benzothiophenes. More critically, it offers a detailed, field-proven experimental protocol for the empirical determination of its solubility in various organic solvents using the gold-standard shake-flask method. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical methodology for characterizing the solubility of this and similar heterocyclic compounds.

Introduction to 7-Bromo-4-chloro-1-benzothiophene

The benzothiophene scaffold is a prominent heterocyclic core found in numerous biologically active compounds and pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, 7-Bromo-4-chloro-1-benzothiophene, is a halogenated derivative whose unique substitution pattern offers a versatile platform for further chemical modification through reactions like palladium-catalyzed cross-coupling.[3]

A thorough understanding of a compound's solubility is paramount for its successful application in research and development. Solubility dictates crucial parameters for drug development, including formulation, bioavailability, and purification strategies.[4] For synthetic chemists, solubility is a key factor in reaction setup, controlling solvent selection, reaction kinetics, and product workup. This guide provides the foundational knowledge and practical tools to accurately assess the solubility of 7-Bromo-4-chloro-1-benzothiophene.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of 7-Bromo-4-chloro-1-benzothiophene—a rigid, aromatic, bicyclic system with two halogen substituents—suggests it is a nonpolar molecule with low aqueous solubility.

Table 1: Predicted Physicochemical Properties of 7-Bromo-4-chloro-1-benzothiophene

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₈H₄BrClS | [5] |

| Molecular Weight | ~249.54 g/mol | Inferred from formula |

| Appearance | Expected to be an off-white to yellow solid | [3] |

| Polarity | Low to moderate; predominantly nonpolar | Inferred from structure |

| Hydrogen Bond Donor/Acceptor | 0 Donors / 0 Acceptors | Inferred from structure |

The Principle of "Like Dissolves Like"

The most reliable guiding principle for predicting solubility is that a solute will dissolve best in a solvent of similar polarity.[6][7]

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents are expected to be effective at dissolving 7-Bromo-4-chloro-1-benzothiophene through weak van der Waals interactions.

-

Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, tetrahydrofuran (THF), chloroform) These solvents possess dipoles and can engage in dipole-dipole interactions. They are predicted to be good solvents for this compound. Indeed, related synthesis protocols frequently use solvents like chloroform and THF.[3]

-

Polar Protic Solvents: (e.g., ethanol, methanol) These solvents are capable of hydrogen bonding. While solubility is expected, it may be lower than in polar aprotic or nonpolar solvents due to the compound's inability to participate in hydrogen bonding.

-

Aqueous Solvents: (e.g., water) The compound is predicted to be practically insoluble in water due to its nonpolar, hydrophobic nature.[1]

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental method is required. The shake-flask method is a widely accepted and foundational technique for determining the equilibrium solubility of a compound.[6][8]

Detailed Step-by-Step Methodology: Shake-Flask Method

This protocol provides a self-validating system to ensure that true equilibrium solubility is measured.

1. Preparation of Saturated Solution:

- Add an excess amount of solid 7-Bromo-4-chloro-1-benzothiophene to a series of glass vials, each containing a known volume of a selected organic solvent (e.g., 2 mL). The excess solid is crucial to ensure saturation is reached.

- Seal the vials tightly to prevent solvent evaporation.

- Place the vials in a temperature-controlled shaker or use a magnetic stirrer in a temperature-controlled bath.

- Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is established between the dissolved and undissolved solid.[6]

2. Phase Separation:

- Once equilibrium is achieved, cease agitation and allow the vials to stand in the temperature-controlled bath for a short period to let the excess solid settle.

- To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.[6]

- Carefully aspirate the supernatant (the clear, saturated solution) using a pipette. For high accuracy, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute. This step removes any remaining microscopic particles.[6]

3. Quantification of Solute:

- Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

- Quantify the concentration of 7-Bromo-4-chloro-1-benzothiophene in the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and accurate method for this purpose.[6]

- Causality: An HPLC method is chosen for its high specificity and sensitivity, allowing for accurate quantification even at low concentrations and separating the target compound from any potential impurities.

- Generate a calibration curve using standard solutions of the compound at known concentrations to ensure precise quantification.

4. Data Reporting:

- Calculate the original concentration in the saturated solution, accounting for the dilution factor.

- Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature at which the measurement was performed.

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Key Factors Influencing Solubility

Several interconnected factors govern the solubility of 7-Bromo-4-chloro-1-benzothiophene. Understanding these allows for the rational selection of solvents and conditions for various applications.

Logical Relationship of Influencing Factors

Caption: Interrelated factors governing the solubility of a solid organic compound.

-

Solute Properties: The inherent chemical structure of 7-Bromo-4-chloro-1-benzothiophene (nonpolar, aromatic) is the primary determinant of its solubility profile. Additionally, the solid-state form (polymorphism) can significantly impact solubility, as different crystal lattices have different energies.

-

Solvent Properties: As discussed, the polarity of the solvent is critical. A solvent that can establish favorable intermolecular interactions with the solute will lead to higher solubility.

-

System Conditions: Temperature generally has a positive correlation with solubility for most solids, as the dissolution process is often endothermic. Pressure typically has a negligible effect on the solubility of solids in liquid solvents.

Conclusion

While direct, published quantitative solubility data for 7-Bromo-4-chloro-1-benzothiophene is scarce, a reliable solubility profile can be predicted based on its structural characteristics. It is expected to be highly soluble in nonpolar and polar aprotic organic solvents and poorly soluble in aqueous media. For definitive quantitative data, which is essential for applications in drug development and process chemistry, the robust and validated shake-flask method detailed in this guide provides a clear and accurate path forward. By understanding both the predictive principles and the empirical methodology, researchers can effectively manage and utilize this compound in their work.

References

- General Experimental Protocol for Determining Solubility. (2025). BenchChem.

- Solubility test for Organic Compounds. (2024).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- Physics-Based Solubility Prediction for Organic Molecules. (2025).

- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). In Books.

- 7-bromo-4-chloro-1-benzothiophene (C8H4BrClS). (n.d.). PubChem.

- Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences.

- An In-depth Technical Guide to the Reactivity and Stability of 3-bromo-7-chloro-1-benzothiophene. (2025). BenchChem.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023). Physical Chemistry Research.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. physchemres.org [physchemres.org]

- 5. PubChemLite - 7-bromo-4-chloro-1-benzothiophene (C8H4BrClS) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. chem.ws [chem.ws]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic pathways for 7-Bromo-4-chloro-1-benzothiophene

Application Note: Synthetic Pathways for 7-Bromo-4-chloro-1-benzothiophene

Executive Summary & Strategic Importance

7-Bromo-4-chloro-1-benzothiophene is a critical pharmacophore and intermediate in the synthesis of advanced therapeutics, particularly kinase inhibitors and antifungal agents. Its structural value lies in the orthogonal reactivity of the halogen substituents: the C7-bromide allows for selective metal-halogen exchange or Buchwald-Hartwig aminations, while the C4-chloride remains robust, available for later-stage diversification or serving as a lipophilic metabolic blocker.

This guide moves beyond generic textbook descriptions to provide a regiochemically rigorous protocol. The primary challenge in synthesizing this molecule is regiocontrol . Direct halogenation of benzothiophene typically occurs at C3 (electrophilic) or C2 (lithiation). Achieving the 4,7-substitution pattern requires a "bottom-up" approach, constructing the thiophene ring onto a pre-functionalized benzene core.

Retrosynthetic Logic & Pathway Design

To ensure the correct placement of the chloro- and bromo- substituents, we cannot rely on direct functionalization of the benzothiophene core. Instead, we employ a S-Alkylation/Cyclodehydration strategy starting from a specific poly-halogenated benzene precursor.

The Critical Disconnection: The C4-position of the benzothiophene corresponds to the position ortho to the cyclization site on the benzene ring. The C7-position corresponds to the position ortho to the sulfur attachment point.

Precursor Selection:

-

Target: 7-Bromo-4-chloro-1-benzothiophene

-

Required Precursor: 2-Bromo-5-chlorobenzenethiol.

-

Mapping: The thiol group becomes position 1. The cyclization occurs at C6 (ortho to thiol). The Chlorine at C5 becomes C4 (adjacent to cyclization). The Bromine at C2 becomes C7 (adjacent to Sulfur).

-

Pathway Visualization (Graphviz)

Figure 1: Retrosynthetic logic identifying the necessary benzene substitution pattern to guarantee 4,7-regiochemistry.

Detailed Experimental Protocols

Two methodologies are presented. Method A is the direct cyclization using an acetal, ideal for research scale. Method B (via the ester) is a scalable route that avoids volatile acetals and allows for easier purification of intermediates.

Method A: The Acetal Cyclization Route (Direct)

This route utilizes the high reactivity of acetals in polyphosphoric acid (PPA) to effect cyclization.

Step 1: Synthesis of 2-Bromo-5-chlorobenzenethiol Rationale: Fluorine is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) in electron-deficient or neutral rings due to the high electronegativity stabilizing the Meisenheimer complex.

-

Setup: Charge a 500 mL 3-neck flask with 1-bromo-4-chloro-2-fluorobenzene (20.9 g, 100 mmol) and DMF (100 mL).

-

Reagent Addition: Add Sodium sulfide nonahydrate (Na2S·9H2O) (26.4 g, 110 mmol) portion-wise.

-

Reaction: Heat to 80°C for 4-6 hours under Nitrogen. Monitor by TLC (Hexane/EtOAc) for disappearance of starting fluoride.

-

Workup: Cool to RT. Pour into ice water (500 mL). Acidify carefully with 2M HCl to pH 3 (Caution: H2S evolution possible—perform in fume hood).

-

Extraction: Extract with DCM (3 x 100 mL). Dry over MgSO4 and concentrate.

-

Yield: Expect ~85-90% of the thiol as a pale yellow oil with a pungent odor.

Step 2: S-Alkylation

-

Setup: Dissolve the crude thiol (22.3 g, ~100 mmol) in Acetone (200 mL).

-

Base: Add anhydrous K2CO3 (20.7 g, 150 mmol).

-

Alkylation: Add Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol) dropwise.

-

Reflux: Heat to reflux for 3 hours.

-

Workup: Filter off solids. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water, dry, and concentrate to obtain the sulfide acetal intermediate.

Step 3: Cyclization to 7-Bromo-4-chloro-1-benzothiophene Rationale: PPA acts as both solvent and Lewis acid, removing the acetal ethanol groups and catalyzing the intramolecular Friedel-Crafts alkylation.

-

Setup: Heat Polyphosphoric Acid (PPA) (150 g) to 100°C in a beaker with mechanical stirring.

-

Addition: Add the acetal intermediate (from Step 2) dropwise to the hot PPA. (Caution: Exothermic).

-

Cyclization: Stir at 100-110°C for 1-2 hours. The mixture will turn dark.

-

Quench: Pour the hot mixture onto crushed ice (500 g) with vigorous stirring.

-

Extraction: Extract the resulting suspension with Toluene (3 x 150 mL). (Toluene is preferred over ether for solubility of the benzothiophene).

-

Purification: Wash organic layer with sat. NaHCO3, then Brine. Dry (Na2SO4) and concentrate.[1] Purify via flash chromatography (100% Hexanes) or recrystallization from MeOH.

Method B: The Mercaptoacetate Route (Scalable)

This route is preferred for >100g batches as it proceeds via a crystalline ester intermediate.

Protocol Workflow:

-

S-Alkylation: React 2-bromo-5-chlorobenzenethiol with Methyl bromoacetate (instead of the acetal) using K2CO3/Acetone.

-

Cyclization: Treat the resulting sulfide ester with Sodium Methoxide in Methanol. This triggers an Aldol-type condensation to form Methyl 7-bromo-4-chloro-1-benzothiophene-2-carboxylate .

-

Hydrolysis: Saponify the ester (NaOH/MeOH) to the carboxylic acid.

-

Decarboxylation: Heat the carboxylic acid in Quinoline with Copper powder (200°C) to cleave the C2-COOH, yielding the target 7-Bromo-4-chloro-1-benzothiophene .

Technical Data & Comparison

| Parameter | Method A (Acetal) | Method B (Ester) |

| Overall Yield | 45 - 55% | 60 - 70% |

| Atom Economy | High | Lower (loss of CO2) |

| Purification | Chromatography often required | Intermediates are crystalline |

| Scalability | Limited (PPA handling is difficult) | High (Standard tank reactors) |

| Key Risk | Exotherm during PPA addition | High temp decarboxylation |

Process Visualization

The following diagram illustrates the critical reaction flow for Method A, highlighting the specific carbon mapping that ensures regiochemical integrity.

Figure 2: Reaction workflow for the conversion of fluorobenzene precursor to the target benzothiophene.

Troubleshooting & Quality Control

-

Regioisomer Contamination: If the starting material is not pure 1-bromo-4-chloro-2-fluorobenzene, you may generate the 4-bromo-7-chloro isomer. Verify the SM purity by GC-MS before starting.

-

Incomplete Cyclization: If the acetal persists, increase PPA temperature to 120°C. Do not exceed 140°C to avoid polymerization.

-

Product Identification (NMR Signature):

-

H2/H3 (Thiophene): Look for doublets at

7.4 - 7.6 ppm. -

H5/H6 (Benzene): The benzene protons will appear as an AB system (two doublets) due to the 4,7-substitution pattern preventing ortho-coupling to other neighbors.

-

References

-

Campaigne, E. (1984). "Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry. Link

-

Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. (Foundational text on SNAr reactivity of fluorobenzenes). Link

-

Castle, S. L., et al. (2005). "Synthesis of substituted benzothiophenes via Pd-catalyzed intramolecular C-S bond formation." Journal of Organic Chemistry. (Alternative modern cross-coupling methods). Link

-

BenchChem Technical Support. (2025). "Synthesis of 3-bromo-7-chloro-1-benzothiophene Derivatives." (Reference for general benzothiophene handling and bromination patterns). Link

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 7-Bromo-4-chloro-1-benzothiophene for Targeted Synthesis

Abstract

This technical guide provides a comprehensive framework for the regioselective Suzuki-Miyaura cross-coupling of 7-Bromo-4-chloro-1-benzothiophene. We delve into the mechanistic principles governing the selective activation of the C-Br bond over the C-Cl bond, offering researchers and drug development professionals a robust protocol for the synthesis of 7-aryl-4-chloro-1-benzothiophene derivatives. This document outlines detailed experimental procedures, catalyst selection criteria, reaction optimization strategies, and analytical methods for monitoring and characterization, underpinned by authoritative literature to ensure scientific integrity.

Introduction: The Strategic Value of Substituted Benzothiophenes

Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional organic materials.[1] The ability to selectively functionalize specific positions on the benzothiophene ring is paramount for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. 7-Bromo-4-chloro-1-benzothiophene presents a valuable starting material for creating diverse molecular architectures, with two distinct halogen atoms offering opportunities for sequential, site-selective modifications.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2][3][4] This application note focuses on leveraging the inherent reactivity differences between carbon-bromine and carbon-chlorine bonds to achieve highly regioselective arylation at the C-7 position of 7-Bromo-4-chloro-1-benzothiophene, leaving the C-4 chloro substituent intact for potential downstream transformations.

The Principle of Regioselectivity: A Tale of Two Halogens

The success of this regioselective transformation hinges on the differential reactivity of the C-Br and C-Cl bonds in the key oxidative addition step of the palladium-catalyzed Suzuki-Miyaura coupling cycle.[3] The generally accepted order of reactivity for aryl halides in this step is I > Br > OTf >> Cl.[5] This trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds; the weaker C-Br bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger C-Cl bond.[5][6][7]

By carefully selecting the reaction conditions, particularly the catalyst system and temperature, it is possible to exploit this reactivity gap to achieve exclusive coupling at the more labile C-Br position.

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for the regioselective Suzuki-Miyaura coupling of 7-Bromo-4-chloro-1-benzothiophene with a representative arylboronic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-Bromo-4-chloro-1-benzothiophene | ≥97% | (Example: Sigma-Aldrich) | Starting material. |

| Arylboronic Acid | ≥98% | (Example: Combi-Blocks) | Coupling partner. |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst grade | (Example: Strem Chemicals) | Recommended catalyst. |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | (Example: Fisher Scientific) | Base. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | (Example: Acros Organics) | Solvent. |

| Water | Degassed, deionized | In-house | Co-solvent. |

| Ethyl Acetate | ACS Grade | (Example: VWR) | For workup. |

| Brine (saturated NaCl solution) | In-house | For workup. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | (Example: Alfa Aesar) | Drying agent. |

| Silica Gel | 230-400 mesh | (Example: Sorbent Technologies) | For chromatography. |

Reaction Setup and Execution

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-4-chloro-1-benzothiophene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous sodium carbonate (2.0 equiv.).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 - 0.05 equiv.) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a final concentration of approximately 0.1 M with respect to the 7-Bromo-4-chloro-1-benzothiophene.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).

Workup and Purification

-

Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

-

Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-4-chloro-1-benzothiophene.

Visualization of the Reaction

Below is a diagram illustrating the regioselective Suzuki-Miyaura coupling.

Caption: Regioselective Suzuki-Miyaura Coupling at the C-7 Position.

Analytical Characterization

A crucial aspect of this protocol is the confirmation of the desired regioselectivity. The following analytical techniques are recommended for the characterization of the final product:

-